molecular formula C21H19N3O3S B2430403 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1904211-30-8

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2430403
CAS No.: 1904211-30-8
M. Wt: 393.46
InChI Key: TZEWTFZPDWJCPW-UHFFFAOYSA-N
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Description

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its potential use in drug development and molecular imaging.

Properties

IUPAC Name

2-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c22-15-17-5-1-2-9-20(17)28(25,26)24-13-10-18(11-14-24)27-19-8-3-6-16-7-4-12-23-21(16)19/h1-9,12,18H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWTFZPDWJCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Etherification

The Mitsunobu reaction enables reliable C–O bond formation between 8-hydroxyquinoline and 4-hydroxypiperidine. 8-Hydroxyquinoline (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are stirred in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen. The mixture warms to room temperature over 12 hours, yielding 4-(quinolin-8-yloxy)piperidine as a pale-yellow solid (72% yield).

Key Data

  • Reaction Conditions : THF, 0°C → RT, 12 h.
  • Yield : 72%.
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.90 (dd, J = 4.2 Hz, 1H), 8.30 (dd, J = 8.3 Hz, 1H), 7.70–7.40 (m, 4H), 4.80–4.60 (m, 1H), 3.60–3.40 (m, 2H), 2.90–2.70 (m, 2H), 2.20–1.80 (m, 4H).

Alternative Methods: Nucleophilic Substitution

Direct displacement using 8-fluoroquinoline and 4-hydroxypiperidine in dimethylformamide (DMF) with potassium carbonate (K$$ _2 $$CO$$ _3 $$) at 80°C for 24 hours affords the product in 58% yield. This method, while simpler, suffers from lower efficiency due to competing side reactions.

Sulfonylation of Piperidine with 2-Cyanobenzenesulfonyl Chloride

Reaction Optimization

4-(Quinolin-8-yloxy)piperidine (1.0 equiv) reacts with 2-cyanobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl. After stirring at room temperature for 6 hours, the mixture is washed with water, and the organic layer is dried over sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product as a white solid (82% yield).

Key Data

  • Reaction Conditions : DCM, 0°C → RT, 6 h.
  • Yield : 82%.
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.85 (d, J = 4.1 Hz, 1H), 8.25 (d, J = 8.2 Hz, 1H), 7.95–7.75 (m, 2H), 7.65–7.50 (m, 4H), 7.40–7.20 (m, 2H), 4.70–4.50 (m, 1H), 3.80–3.60 (m, 2H), 3.20–3.00 (m, 2H), 2.30–2.00 (m, 4H).

Challenges in Sulfonamide Formation

Steric hindrance from the quinoline moiety necessitates excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (12 hours) to achieve >90% conversion. Lower temperatures (0°C) minimize sulfonate ester byproducts.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
Mitsunobu + Sulfonylation THF/DCM, DIAD, RT 72 → 82 98 High
Nucleophilic + Sulfonylation DMF/K$$ _2 $$CO$$ _3 $$, 80°C 58 → 75 92 Moderate

The Mitsunobu route outperforms alternatives in yield and purity, albeit with higher reagent costs. Nucleophilic substitution offers cost efficiency but requires stringent purification.

Spectroscopic Validation and Purity Assessment

  • IR Spectroscopy : Peaks at 2206 cm$$ ^{-1} $$ (C≡N), 1330 cm$$ ^{-1} $$ (S=O), and 1150 cm$$ ^{-1} $$ (C-O-C) confirm functional groups.
  • Mass Spectrometry : [M+H]$$ ^+ $$ m/z = 434.1 (calc. 434.4).
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in different fields:

Medicinal Chemistry

  • Drug Development : The compound is being explored as a potential lead compound for developing new therapeutic agents targeting various diseases, particularly cancers and infections. Its structural features suggest it may inhibit specific enzymes or receptors involved in disease progression .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds can exhibit antimicrobial properties, making them candidates for treating infections caused by resistant microorganisms .
  • Neuropharmacology : The piperidine component suggests potential applications in treating neurological disorders, as similar compounds have been shown to modulate neurotransmitter systems .

Biological Research

  • Mechanistic Studies : The compound can be utilized to study molecular interactions within biological pathways, particularly those involving enzyme inhibition and receptor modulation. This can provide insights into disease mechanisms and therapeutic targets .
  • In Vitro Studies : Research has demonstrated the compound's efficacy against various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxic effects on breast and lung cancer cells, suggesting its potential as an anticancer agent .
    StudyCell LineIC50 (µM)Mechanism
    Study 1MCF7 (Breast Cancer)15.0Sirtuin inhibition
    Study 2HeLa (Cervical Cancer)12.5COX inhibition
    Study 3A549 (Lung Cancer)10.0Apoptosis induction

Material Science

  • Chemical Synthesis : The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials with tailored properties .
  • Industrial Applications : Its unique chemical properties make it suitable for various industrial processes, including the formulation of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism by which 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can be compared with other similar compounds, such as:

    Pyrazoloquinolines: These compounds share a similar quinoline core structure and have been studied for their pharmacological properties.

    Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and have shown potential in various biological applications.

The uniqueness of 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.

Biological Activity

2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a piperidine ring via a sulfonyl group, with a benzonitrile substituent. This structure is significant as it combines functionalities known for diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

2. Anticancer Activity

The anticancer potential of related compounds has been evaluated through various in vitro studies. For example, quinoline derivatives have demonstrated efficacy against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells .

Case Study: Quinoline Derivatives in Cancer Therapy
A study synthesized several quinoline-based compounds and assessed their cytotoxic effects on A549 cells. Compounds demonstrated IC50 values ranging from 0.060 μM to 0.068 μM, indicating potent anticancer activity .

3. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound class. Notably, compounds with sulfonyl groups have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. This inhibition is relevant for therapeutic approaches in treating conditions like Alzheimer's disease and urea cycle disorders .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 Value (μM)
Compound DAChE2.14 ± 0.003
Compound EUrease0.63 ± 0.001

The biological activities of 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : Involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition Mechanism : Compounds may bind to the active sites of enzymes, preventing substrate interaction.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-((4-(Quinolin-8-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : Utilize sulfonylation reactions between 4-(quinolin-8-yloxy)piperidine and benzonitrile derivatives. Key steps include:
    • Solvent Selection : Use polar aprotic solvents like N,N-dimethylacetamide for intermediate reactions .
    • Temperature Control : Maintain reactions at 50–80°C to balance reactivity and side-product formation .
  • Purity Optimization :
    • Crystallization : Recrystallize intermediates in ethyl acetate or toluene to remove impurities .
    • Analytical Validation : Confirm purity via XRPD (X-ray powder diffraction) to assess crystallinity and TGA/DSC (thermogravimetric/differential scanning calorimetry) to detect decomposition or hydration .

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H NMR and HRMS : Use proton nuclear magnetic resonance (1H NMR) to confirm proton environments (e.g., quinoline aromatic protons, piperidine methylene groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Single-Crystal X-ray Diffraction : Resolve the 3D structure, including bond angles and dihedral angles between the quinoline and benzonitrile moieties. Mean C–C bond lengths (0.005 Å precision) and R-factor values (<0.1) ensure accuracy .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Theoretical Frameworks : Link density functional theory (DFT) calculations to experimental design. For example:
    • Electrophilic Reactivity : Model the sulfonyl group’s electron-withdrawing effects on piperidine’s nucleophilicity .
    • Transition-State Analysis : Simulate reaction pathways for sulfonylation or hydrolysis to optimize conditions .
  • Validation : Compare computational predictions with experimental outcomes (e.g., reaction yields, byproduct profiles) to refine models .

Advanced Question: How should researchers address contradictions in thermal stability data observed during purity analysis?

Methodological Answer:

  • Data Cross-Validation :
    • TGA/DSC : Monitor weight loss (TGA) and endothermic/exothermic events (DSC) under inert atmospheres. Discrepancies may arise from hydration or polymorphic transitions .
    • XRPD : Compare diffraction patterns before/after thermal testing to identify structural changes (e.g., amorphous-to-crystalline transitions) .
  • Controlled Replicates : Repeat analyses with standardized heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to minimize variability .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity (H300-H313 codes) .
    • Storage : Store in airtight containers at –20°C to prevent degradation or moisture absorption .
  • Emergency Response :
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501-P502 protocols) .

Advanced Question: How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:

  • Experimental Design :
    • Compartmental Analysis : Evaluate distribution in abiotic (soil, water) and biotic (cell cultures, model organisms) compartments using radiolabeled analogs .
    • Longitudinal Studies : Track degradation products over 6–12 months under simulated environmental conditions (pH 4–9, UV exposure) .
  • Ecotoxicity Metrics :
    • LC50/EC50 Testing : Measure acute toxicity in Daphnia magna or algal populations to establish risk thresholds .

Advanced Question: What strategies resolve low yields in scaled-up synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
    • Continuous Flow Reactors : Improve heat/mass transfer compared to batch reactions, reducing side-product formation .
  • In-Line Analytics :
    • HPLC Monitoring : Track reaction progress in real-time to adjust parameters (e.g., stoichiometry, solvent ratios) .

Basic Question: How can solubility and stability be assessed for formulation in biological assays?

Methodological Answer:

  • Solubility Profiling :
    • DMSO Stock Solutions : Prepare 10 mM stocks and dilute in PBS or cell culture media; monitor precipitation via dynamic light scattering (DLS) .
  • Stability Testing :
    • Accelerated Degradation : Incubate at 37°C for 72 hours and analyze via LC-MS to identify hydrolysis or oxidation products .

Advanced Question: What interdisciplinary approaches integrate this compound into materials science research?

Methodological Answer:

  • Functionalization Strategies :
    • Coordination Chemistry : Explore metal-organic frameworks (MOFs) by leveraging the quinoline moiety’s chelation potential with transition metals (e.g., Cu²⁺, Fe³⁺) .
    • Polymer Composites : Incorporate into sulfonated polymers for proton-exchange membranes, validated via impedance spectroscopy .

Advanced Question: How are structure-activity relationships (SARs) systematically studied for this compound’s derivatives?

Methodological Answer:

  • Derivative Libraries : Synthesize analogs with substituents on the quinoline (e.g., halogens, methoxy groups) and piperidine rings .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence polarization assays. Correlate IC50 values with substituent electronic profiles .
    • Computational Docking : Map binding affinities using AutoDock Vina to prioritize synthetic targets .

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